7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring, a phenylprop-2-en-1-yl group, and a chromen-2-one core. It has garnered interest in the scientific community due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often include the use of triethylamine and dichloromethane as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the phenylprop-2-en-1-yl group can be reduced to single bonds.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons .
Scientific Research Applications
7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential pharmacological activities, including affinity to serotonin receptors (5-HT1A and 5-HT2A), similar to aripiprazole.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying receptor-ligand interactions.
Industrial Applications: Its structural properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one involves its interaction with serotonin receptors. It exhibits partial agonist activity at dopamine (D2) and serotonin (5-HT1A) receptors, and potent antagonism at serotonin (5-HT2A) receptors . These interactions influence neurotransmitter release and receptor signaling pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar receptor binding profile.
Buspirone: A partial 5-HT1A receptor antagonist with moderate affinity for D2 receptors.
Uniqueness
7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a chromen-2-one core with a piperazine ring and a phenylprop-2-en-1-yl group.
Properties
Molecular Formula |
C27H32N2O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C27H32N2O4/c1-20-21(2)27(31)33-26-17-24(10-11-25(20)26)32-19-23(30)18-29-15-13-28(14-16-29)12-6-9-22-7-4-3-5-8-22/h3-11,17,23,30H,12-16,18-19H2,1-2H3/b9-6+ |
InChI Key |
OEMOZOJPMJNSSK-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C/C=C/C4=CC=CC=C4)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)CC=CC4=CC=CC=C4)O)C |
Origin of Product |
United States |
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